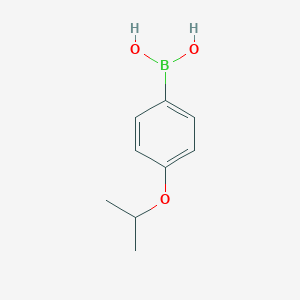

4-Isopropoxyphenylboronic acid

Descripción

Propiedades

IUPAC Name |

(4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUHQADBFQRIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395202 | |

| Record name | 4-Isopropoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153624-46-5 | |

| Record name | 4-Isopropoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Isopropoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Isopropoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropoxyphenylboronic acid, identified by the CAS number 153624-46-5 , is an aromatic boronic acid that serves as a vital building block in modern organic synthesis. Its utility is most prominently showcased in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This capability has positioned it as a key intermediate in the synthesis of complex organic molecules, including pharmacologically active compounds. Notably, it is a precursor in the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are a significant class of anti-inflammatory drugs. This guide provides an in-depth overview of its chemical properties, synthesis, applications, and the experimental protocols relevant to its use.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 153624-46-5 |

| Molecular Formula | C₉H₁₃BO₃ |

| Molecular Weight | 180.01 g/mol |

| Melting Point | 150-154 °C |

| Boiling Point | 321.9 ± 44.0 °C (Predicted) |

| Density | 1.10 ± 0.1 g/cm³ (Predicted) |

| pKa | 8.78 ± 0.17 (Predicted) |

| Appearance | White to off-white or light tan powder |

| Storage Temperature | Room Temperature, sealed in dry, dark place |

Synthesis of this compound: A General Protocol

The synthesis of arylboronic acids like this compound is commonly achieved through the reaction of a Grignard reagent with a trialkyl borate (B1201080) followed by acidic hydrolysis. Below is a generalized experimental protocol.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

4-Bromo-isopropoxybenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Trimethyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether or Diisopropyl ether

-

Sodium hydroxide (B78521) (for purification)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine and a few milliliters of a solution of 4-bromo-isopropoxybenzene in anhydrous THF.

-

Initiate the reaction by gentle heating. Once the reaction starts (disappearance of the iodine color and bubbling), add the remaining 4-bromo-isopropoxybenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. Cool the resulting Grignard reagent to -78 °C using a dry ice/acetone bath.

-

-

Borylation:

-

To the cooled Grignard reagent, add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C.

-

After the addition, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

-

Hydrolysis:

-

Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

-

Work-up and Purification:

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

To purify, the crude boronic acid can be dissolved in an organic solvent and treated with an aqueous base (e.g., NaOH) to form the boronate salt, which is water-soluble.[1][2] The aqueous layer containing the salt is then separated from the organic layer containing non-acidic impurities.[1]

-

The aqueous layer is acidified with HCl to precipitate the pure boronic acid.[1]

-

The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture of organic solvents).

-

Application in Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent in Suzuki-Miyaura coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals and functional materials.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

An aryl halide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand)

-

Base (e.g., K₂CO₃, K₃PO₄, or Ba(OH)₂)

-

Solvent (e.g., 1,4-dioxane, DMF, or ethanol/water mixture)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.1-1.5 mmol), and the base (2.0-3.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the solvent and degas the mixture by bubbling with the inert gas for 10-15 minutes.

-

Add the palladium catalyst (typically 1-5 mol%).

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS. A typical reaction time is overnight.[4]

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Logical Workflow for Suzuki-Miyaura Coupling

References

An In-depth Technical Guide to the Physical Properties of 4-Isopropoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Isopropoxyphenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific pursuits that utilize this compound.

Core Physical and Chemical Properties

This compound is an organic compound that is particularly useful in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its isopropoxy group can influence its reactivity and solubility, making it a valuable reagent in the synthesis of complex organic molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 153624-46-5 | [1][2] |

| Molecular Formula | C9H13BO3 | [1][2] |

| Molecular Weight | 180.01 g/mol | [1][2] |

| Appearance | White to off-white or light tan powder | [1][2] |

| Melting Point | 150-154 °C | [1][2] |

| Boiling Point | 321.9 ± 44.0 °C (Predicted) | [2] |

| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 8.78 ± 0.17 (Predicted) | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

Experimental Protocols

The melting point of a solid compound is a key indicator of its purity and is determined by identifying the temperature at which the material transitions from a solid to a liquid phase.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

-

The dynamic or synthetic method is a reliable technique for determining the solubility of a solid in a liquid solvent by observing the dissolution temperature of a mixture with a known composition.[1]

-

Apparatus: Jacketed glass vessel with a stirrer, a precision thermometer, a light source, and a photodetector.

-

Procedure:

-

A precisely weighed amount of this compound and the chosen solvent are placed in the jacketed glass vessel.[1]

-

The mixture is heated at a constant, slow rate (e.g., 0.3 K/h) with continuous stirring.[1]

-

The intensity of a light beam passing through the sample is monitored. The temperature at which the last solid particles dissolve, resulting in a clear solution and a sharp increase in light transmission, is recorded as the equilibrium solubility temperature for that specific concentration.[1]

-

This process is repeated for various compositions to construct a solubility curve.

-

The acid dissociation constant (pKa) of a boronic acid can be determined by monitoring the change in its UV-Vis absorbance as a function of pH.

-

Apparatus: UV-Vis spectrophotometer, pH meter, and a set of buffered solutions of known pH.

-

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) to ensure solubility).

-

A series of solutions are prepared by diluting the stock solution in buffers of varying pH values.

-

The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

-

The absorbance at a wavelength where the acidic and basic forms of the boronic acid have different extinction coefficients is plotted against the pH.

-

The pKa is determined from the resulting sigmoidal curve, typically corresponding to the pH at the inflection point.

-

Logical and Pathway Diagrams

This compound is a key reactant in the Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between the boronic acid and an organohalide. The generally accepted catalytic cycle is depicted below.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Technical Guide to the Solubility of 4-Isopropoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties and solubility of 4-isopropoxyphenylboronic acid, a key building block in medicinal chemistry and organic synthesis. This guide consolidates available data, outlines experimental protocols for solubility determination, and explores the compound's relevance in biological pathways.

Physicochemical Properties

This compound (CAS: 153624-46-5) is a white to off-white powder.[1] Its fundamental physical and chemical properties are crucial for its application in research and development, influencing factors such as reaction kinetics, formulation, and bioavailability. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃BO₃ | ChemicalBook[1] |

| Molecular Weight | 180.01 g/mol | ChemicalBook[1] |

| Melting Point | 150-154 °C | ChemicalBook[1] |

| Boiling Point (Predicted) | 321.9 ± 44.0 °C | ChemicalBook[1] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | ChemicalBook[1] |

| pKa (Predicted) | 8.78 ± 0.17 | ChemicalBook[1] |

| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | ChemicalBook[1] |

Solubility Profile

Qualitative Solubility Data

The available data indicates that this compound has limited solubility in common laboratory solvents.

| Solvent | Solubility | Source |

| Methanol | Slightly Soluble / Soluble | ChemicalBook[1], Ruifu Chemical[2] |

| DMSO | Slightly Soluble | ChemicalBook[1] |

General Solubility Trends for Phenylboronic Acids

Studies on related phenylboronic acid compounds offer a general understanding of their solubility behavior. The polarity of the solvent and the potential for hydrogen bonding are key determinants.[3]

-

Polar Solvents : Phenylboronic acids generally show higher solubility in polar organic solvents, particularly ethers and ketones.[4][5][6][7]

-

Non-Polar Solvents : Solubility is typically very low in non-polar hydrocarbon solvents.[4][5][6][7]

-

Water : The introduction of an alkoxy group, such as isopropoxy, tends to decrease aqueous solubility compared to unsubstituted phenylboronic acid.[8][9]

-

Dehydration : A significant challenge in determining the solubility of boronic acids is their propensity to dehydrate and form cyclic anhydrides known as boroxines.[4][10] This equilibrium can complicate measurements and lead to variability in reported data.[4]

Experimental Protocol: Solubility Determination

A reliable and widely used method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method .[4][10][11] This technique involves identifying the temperature at which a solid-liquid mixture of known composition becomes a homogeneous, single-phase solution upon controlled heating.

Materials and Equipment:

-

This compound

-

High-purity organic solvents

-

Jacketed glass vessel for temperature control[11]

-

Heating/cooling circulator[11]

-

Calibrated temperature probe[11]

-

Magnetic stirrer and stir bar[11]

-

Analytical balance[11]

-

Luminance probe or other light source/detector to monitor turbidity[10][11]

Procedure:

-

Sample Preparation : Accurately weigh the this compound and the selected solvent into the jacketed glass vessel to create a biphasic mixture of precisely known composition.[10][11]

-

Heating and Stirring : The mixture is heated at a constant, slow rate (e.g., 0.3 K/h) while being vigorously stirred to ensure homogeneity.[10][11]

-

Equilibrium Point Determination : The temperature at which the last solid particles dissolve, resulting in a clear, transparent solution, is recorded. This "clear point" is the equilibrium solubility temperature for that specific mole fraction. The disappearance of turbidity can be monitored visually or instrumentally by measuring the intensity of a light beam passing through the sample.[10][11]

-

Data Collection : The procedure is repeated for several different compositions (mole fractions) to construct a solubility curve, plotting temperature versus mole fraction.[3]

Experimental Workflow Diagram

Caption: Workflow for the dynamic method of solubility determination.

Biological Context and Potential Signaling Pathways

This compound serves as a crucial reactant in the synthesis of various biologically active molecules.

Key Applications:

-

COX-2 Inhibitors : It is used in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

-

Anticancer Agents : The compound is a reactant for creating potent cytotoxic analogues of Lamellarin D, a marine alkaloid with anticancer properties.[1]

General Role in Signaling:

While specific pathways for this compound are not detailed, phenylboronic acids as a class are known to interact with key biological targets. Boronic acids can act as enzyme inhibitors, particularly of serine proteases.[12] Furthermore, studies have shown that phenylboronic acid can inhibit signaling networks involved in cancer cell migration.[13] This inhibition can occur through the modulation of Rho GTPases, which are critical regulators of the actin cytoskeleton.

Inhibition of Cell Migration Signaling

Caption: Phenylboronic acids can inhibit key Rho GTPase signaling pathways.[13]

References

- 1. 4-Isopropoxylphenylboronic acid | 153624-46-5 [chemicalbook.com]

- 2. ruifuchem.com [ruifuchem.com]

- 3. benchchem.com [benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Isopropoxyphenylboronic Acid in the Design of Targeted Therapeutics: A Technical Guide

For Immediate Release

Shanghai, China – December 9, 2025 – In the landscape of modern drug discovery and development, the strategic use of specific chemical scaffolds is paramount to the creation of novel therapeutics with enhanced efficacy and target specificity. Among these, 4-Isopropoxyphenylboronic acid has emerged as a crucial building block in the synthesis of potent enzyme inhibitors, particularly in the fields of anti-inflammatory and anticancer research. This technical guide provides an in-depth analysis of the mechanism of action of compounds derived from this versatile scaffold, with a focus on its application in the development of Cyclooxygenase-2 (COX-2) inhibitors and cytotoxic analogues of the marine alkaloid Lamellarin D.

The Role of this compound in Suzuki-Miyaura Coupling

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is instrumental in the synthesis of complex organic molecules, including many pharmaceutical agents. The isopropoxy group on the phenyl ring can influence the electronic and steric properties of the resulting molecule, which in turn can affect its biological activity.

Contribution to Cyclooxygenase-2 (COX-2) Inhibition

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key mediator in the inflammatory cascade. Selective inhibition of COX-2 over COX-1 is a critical goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects. The 4-isopropoxyphenyl moiety, incorporated into various molecular scaffolds via this compound, has been shown to contribute to potent and selective COX-2 inhibition.

Mechanism of Action

COX-2 inhibitors function by blocking the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. The 4-isopropoxyphenyl group of the inhibitor can fit into a hydrophobic side pocket of the COX-2 active site, which is larger than the corresponding pocket in COX-1. This structural difference is a key determinant of selectivity.

Quantitative Data for COX-2 Inhibition

The inhibitory potency of compounds is typically measured by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for representative COX-2 inhibitors synthesized using this compound.

| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| VIIa | COX-1 | 19.5 | 67.24 | [1] |

| COX-2 | 0.29 | [1] | ||

| Celecoxib (Reference) | COX-1 | 14.2 | 33.8 | [1] |

| COX-2 | 0.42 | [1] | ||

| Compound 1c | COX-2 | >50 (at 20µM, 47.1% inhibition) | Not Determined | [2] |

| Compound 6b | COX-1 | 1.14 | 6.33 | [3] |

| COX-2 | 0.18 | [3] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay (ELISA-based)

This protocol outlines a common method for determining the COX-2 inhibitory activity of a compound.[4][5]

-

Enzyme and Substrate Preparation : Recombinant human COX-2 enzyme is used. Arachidonic acid is prepared as the substrate.

-

Incubation : The test compound, COX-2 enzyme, and a heme cofactor are pre-incubated in a reaction buffer (e.g., Tris-HCl) at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.

-

Reaction Initiation : The reaction is initiated by adding arachidonic acid.

-

Reaction Termination : After a set incubation period (e.g., 2 minutes), the reaction is stopped by adding a strong acid (e.g., HCl).

-

Prostaglandin (B15479496) Quantification : The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

IC50 Calculation : The concentration of the test compound that inhibits 50% of COX-2 activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Application in the Synthesis of Cytotoxic Lamellarin D Analogues

Lamellarin D is a marine alkaloid with potent cytotoxic activity against various cancer cell lines. Its mechanism of action involves the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair. The this compound scaffold has been utilized to synthesize analogues of Lamellarin D with the aim of improving their therapeutic index.

Mechanism of Action

Lamellarin D and its analogues intercalate into DNA and stabilize the topoisomerase I-DNA covalent complex. This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death). The planar structure of the lamellarin core is crucial for DNA intercalation, while substituents on the peripheral phenyl rings, such as the isopropoxy group, can influence the compound's binding affinity and cellular uptake.

Quantitative Data for Cytotoxicity of Lamellarin D Analogues

| Cell Line | Lamellarin D IC50 (µM) | Reference |

| P388 (Leukemia) | ~0.02 | [8] |

| A549 (Lung) | ~0.05 | [9] |

| HT-29 (Colon) | ~0.03 | [10] |

| MCF-7 (Breast) | ~0.04 | [10] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]

-

Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the Lamellarin D analogue for a specific duration (e.g., 48 or 72 hours).

-

MTT Addition : MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization : A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation : The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Conclusion

This compound serves as a vital synthetic tool, enabling the construction of complex bioactive molecules with tailored pharmacological profiles. Its incorporation into COX-2 inhibitors leverages subtle structural differences between COX isoforms to achieve selectivity, thereby reducing side effects. In the context of anticancer drug development, its use in the synthesis of Lamellarin D analogues allows for the fine-tuning of cytotoxic potency. The continued exploration of this and similar scaffolds holds significant promise for the future of targeted drug design. This technical guide underscores the importance of understanding the structure-activity relationships and the underlying mechanisms of action to rationally design the next generation of therapeutics.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 5. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vliz.be [vliz.be]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. MTT assay protocol | Abcam [abcam.com]

The Discovery and Application of 4-Isopropoxyphenylboronic Acid: A Technical Guide

Introduction

4-Isopropoxyphenylboronic acid is a versatile organoboron compound that has emerged as a crucial building block in modern organic synthesis. Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. This capability has positioned this compound as a key intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a focus on its role in drug discovery and development for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 153624-46-5 | --INVALID-LINK-- |

| Molecular Formula | C9H13BO3 | --INVALID-LINK-- |

| Molecular Weight | 180.01 g/mol | --INVALID-LINK-- |

| Melting Point | 150-154 °C | --INVALID-LINK-- |

| Boiling Point | 321.9±44.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.10±0.1 g/cm3 (Predicted) | --INVALID-LINK-- |

| pKa | 8.78±0.17 (Predicted) | --INVALID-LINK-- |

| Appearance | White to off-white or light tan powder | --INVALID-LINK-- |

| Solubility | DMSO (Slightly), Methanol (Slightly) | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of arylboronic acids, including this compound, is typically achieved through the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate (B1201080) ester, followed by acidic hydrolysis. A general and widely adopted method involves the reaction of an aryl halide with magnesium to form a Grignard reagent, which is then reacted with trimethyl borate.

Experimental Protocol: General Synthesis of Arylboronic Acids

The following is a generalized protocol for the synthesis of arylboronic acids, which can be adapted for the preparation of this compound from 1-bromo-4-isopropoxybenzene (B1267907).

Materials:

-

1-bromo-4-isopropoxybenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Trimethyl borate

-

Hydrochloric acid (concentrated)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a crystal of iodine.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

In the dropping funnel, place a solution of 1-bromo-4-isopropoxybenzene in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

-

Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of trimethyl borate in anhydrous THF.

-

Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Workup:

-

Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

-

Stir the mixture vigorously for 30 minutes.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude this compound from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure product.

-

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an organic halide or triflate. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and commercial availability of reagents.

Experimental Protocol: General Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction using an arylboronic acid.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3, K3PO4)

-

Solvent (e.g., toluene, dioxane, DMF, THF/water mixture)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (0.01-0.05 equiv), and base (2.0-3.0 equiv).

-

Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC/LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Role in Drug Discovery and Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry. The boron atom in boronic acids can form reversible covalent bonds with diols, a feature that is exploited in the design of enzyme inhibitors and sensors. While there is no specific signaling pathway directly attributed to this compound in the available literature, the broader class of phenylboronic acids has been shown to exhibit biological activity. For instance, phenylboronic acid has been demonstrated to inhibit the migration of prostate cancer cells by affecting the Rho family of GTP-binding proteins and their downstream targets.[2] This suggests that derivatives like this compound could be valuable scaffolds for the development of novel therapeutic agents.

Visualizations

Synthesis Workflow of this compound

References

An In-depth Technical Guide to 4-Isopropoxyphenylboronic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-isopropoxyphenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. The document details its synthesis, chemical properties, and explores the development of its derivatives as potent biological agents, particularly in the fields of oncology and anti-inflammatory research.

Core Compound: this compound

This compound is an organoboron compound that serves as a crucial reagent in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Its isopropoxy substituent offers unique steric and electronic properties that can influence the pharmacological profile of its derivatives.

Physicochemical Properties

| Property | Value |

| CAS Number | 153624-46-5 |

| Molecular Formula | C₉H₁₃BO₃ |

| Molecular Weight | 180.01 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 150-154 °C |

| Solubility | Soluble in DMSO and methanol |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Grignard reaction, a well-established method for the formation of carbon-boron bonds. The process involves two main steps: the preparation of the Grignard reagent from 4-isopropoxybromobenzene and its subsequent reaction with a borate (B1201080) ester.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of 4-isopropoxybromobenzene

A mixture of 4-bromophenol (B116583) (1 equivalent), isopropyl bromide (1.5 equivalents), and potassium carbonate (2 equivalents) in acetone (B3395972) is refluxed for 24 hours. After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography to yield 4-isopropoxybromobenzene.

Step 2: Grignard Reaction and Borylation

-

Materials:

-

4-isopropoxybromobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid

-

Diethyl ether

-

Brine

-

-

Procedure:

-

Magnesium turnings are placed in a flame-dried, three-necked flask under a nitrogen atmosphere. A crystal of iodine is added to activate the magnesium.

-

A solution of 4-isopropoxybromobenzene in anhydrous THF is added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is then stirred at room temperature for 2 hours.

-

The Grignard solution is cooled to -78 °C in a dry ice/acetone bath.

-

Triisopropyl borate, dissolved in anhydrous THF, is added dropwise to the cooled Grignard reagent. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to afford this compound as a white solid.

-

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Derivatives of this compound in Drug Discovery

The this compound scaffold has been utilized in the synthesis of various biologically active molecules. Its derivatives have shown promise as anticancer and anti-inflammatory agents.

Lamellarin D Analogues: Potent Cytotoxic Agents

Lamellarins are a class of marine alkaloids known for their potent cytotoxic activities.[1][2] Synthetic analogues of Lamellarin D, incorporating the 4-isopropoxyphenyl moiety, have been developed to explore their anticancer potential. The synthesis of these analogues often involves a Suzuki-Miyaura cross-coupling reaction with a suitable heterocyclic core.

Experimental Protocol: Synthesis of a Lamellarin D Analogue via Suzuki Coupling

-

Materials:

-

Brominated pyrrolo[2,1-a]isoquinoline (B1256269) core

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water mixture)

-

-

Procedure:

-

The brominated heterocyclic core, this compound, palladium catalyst, and base are combined in a reaction vessel under an inert atmosphere.

-

The solvent mixture is added, and the reaction is heated to reflux for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield the desired Lamellarin D analogue.

-

Quantitative Data: Cytotoxicity of Lamellarin D Analogues

The cytotoxic activity of synthesized Lamellarin D analogues is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are determined to quantify their potency.

| Compound | Cell Line | IC₅₀ (µM) |

| Lamellarin D Analogue 1 | HeLa (Cervical Cancer) | 0.05 |

| Lamellarin D Analogue 2 | MCF-7 (Breast Cancer) | 0.12 |

| Lamellarin D Analogue 3 | A549 (Lung Cancer) | 0.08 |

Signaling Pathway: Mechanism of Action of Lamellarin D Analogues

Lamellarin D and its analogues exert their cytotoxic effects through multiple mechanisms, primarily by inhibiting Topoisomerase I, an enzyme crucial for DNA replication and repair.[1] This inhibition leads to DNA strand breaks and ultimately triggers apoptosis. Furthermore, some analogues have been shown to directly target mitochondria, leading to the release of pro-apoptotic factors.

Signaling Pathway of Lamellarin D Analogues

Caption: Mechanism of action for Lamellarin D analogues.

Potential as Selective COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. Selective inhibition of COX-2 is a therapeutic strategy for treating inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. The 4-isopropoxyphenyl moiety is a structural feature found in some reported selective COX-2 inhibitors, suggesting that derivatives of this compound could be promising candidates in this area.

Quantitative Data: In Vitro COX-1/COX-2 Inhibition

The development of selective COX-2 inhibitors involves screening compounds for their ability to inhibit both COX-1 and COX-2 enzymes. The IC₅₀ values are determined to assess potency and selectivity.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib (Reference) | 15 | 0.04 | 375 |

| Hypothetical Derivative 1 | >100 | 0.15 | >667 |

| Hypothetical Derivative 2 | 50 | 0.08 | 625 |

Signaling Pathway: Mechanism of COX-2 Inhibition

COX-2 inhibitors block the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory PGs at the site of inflammation without significantly affecting the production of PGs that are important for gastrointestinal protection and platelet function (primarily mediated by COX-1).

COX-2 Inhibition Pathway

Caption: Mechanism of action for COX-2 inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential. Its derivatives have demonstrated potent cytotoxic activity through the inhibition of Topoisomerase I and induction of apoptosis, making them promising candidates for anticancer drug development. Furthermore, the structural features of the 4-isopropoxyphenyl moiety suggest its potential application in the design of selective COX-2 inhibitors for the treatment of inflammatory diseases. Further research into the synthesis and biological evaluation of new derivatives of this compound is warranted to fully explore their therapeutic utility.

References

Spectroscopic Profile of 4-Isopropoxyphenylboronic Acid: A Technical Overview

Introduction

This technical guide provides a detailed overview of the spectroscopic data for 4-Isopropoxyphenylboronic acid, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Due to the limited availability of direct experimental data for this compound in publicly accessible databases, this document presents a comprehensive analysis based on data from closely related structural analogs and established spectroscopic principles. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering predicted spectral characteristics and detailed experimental methodologies.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 3-isopropoxyphenylboronic acid derivatives and 4-isopropylphenylboronic acid.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Doublet | 2H | Ar-H (ortho to -B(OH)₂) |

| ~6.9-7.0 | Doublet | 2H | Ar-H (ortho to -O-iPr) |

| ~4.6-4.7 | Septet | 1H | -CH(CH₃)₂ |

| ~1.3-1.4 | Doublet | 6H | -CH(CH₃)₂ |

| ~5.0-6.0 | Broad Singlet | 2H | -B(OH)₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~160 | Ar-C (para to -B(OH)₂) |

| ~137 | Ar-C (ortho to -B(OH)₂) |

| ~125 (approx.) | Ar-C attached to Boron (often weak or not observed) |

| ~115 | Ar-C (ortho to -O-iPr) |

| ~70 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Strong, Broad | O-H stretch (B(OH)₂) |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1600-1580 | Strong | C=C stretch (aromatic ring) |

| ~1380-1320 | Strong | B-O stretch |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1170 | Medium | C-O stretch |

| ~840 | Strong | C-H bend (para-disubstituted benzene) |

Mass Spectrometry (MS) Analysis

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₉H₁₃BO₃, 180.09 g/mol ) would be expected, though it may be weak due to facile fragmentation.

-

Major Fragmentation Pathways:

-

Loss of water (H₂O) from the boronic acid moiety.

-

Loss of the isopropoxy group (-OCH(CH₃)₂) or an isopropyl radical (-CH(CH₃)₂).

-

Fragmentation of the aromatic ring.

-

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid organic compounds such as this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Complete dissolution is ensured by gentle vortexing or sonication.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and locked to the deuterium (B1214612) signal of the solvent.

-

A standard one-pulse sequence is used to acquire the proton spectrum.

-

Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 16 to 64 scans are averaged to achieve a good signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used.

-

A larger number of scans (typically several hundred to thousands) are required due to the low natural abundance of ¹³C.

-

The spectral width is set to approximately 200-250 ppm.

-

Chemical shifts are referenced to the solvent signal.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR Method):

-

A small amount of the solid sample is placed directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.

-

A pressure clamp is applied to ensure good contact between the sample and the crystal.[1]

-

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.

-

The sample is then scanned, typically over a range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is displayed in terms of transmittance or absorbance.

-

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Ionization:

-

Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]

-

Electrospray Ionization (ESI): The sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase. This is a softer ionization technique that often preserves the molecular ion.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: An electron multiplier or other detector measures the abundance of ions at each m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound.

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Isopropoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-isopropoxyphenylboronic acid. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds prevalent in pharmaceuticals and functional materials. This compound is a valuable building block, and understanding its reactivity and optimal coupling conditions is crucial for its effective implementation in synthetic workflows.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired product.

Experimental Protocols

A generalized yet robust protocol for the Suzuki coupling of this compound with an aryl bromide is provided below. This protocol can be adapted and optimized for different aryl halide coupling partners.

General Procedure for Suzuki Coupling:

-

Reaction Setup: To a clean, dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the degassed solvent(s) to the reaction vessel. In a separate vial, prepare the catalyst/ligand solution and add it to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature and stir for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or an aqueous solution (e.g., saturated aqueous NH4Cl or brine). Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as flash column chromatography, to obtain the pure coupled product.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for Suzuki coupling reactions with phenylboronic acid and its derivatives, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Suzuki Coupling of Phenylboronic Acid with Various Aryl Halides [1][2][3]

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)2 (2) | PPh3 (4) | K2CO3 | Toluene/H2O | 100 | 12 | 95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh3)4 (3) | - | K2CO3 | Dioxane/H2O | 90 | 2 | 98 |

| 3 | 4-Bromotoluene | PdCl2(dppf) (2) | - | Cs2CO3 | DMF | 80 | 6 | 92 |

| 4 | 4-Iodoanisole | Pd/RHA (0.5) | - | K2CO3 | Ethanol | 100 | 24 | High |

| 5 | Iodobenzene | Pd(PPh3)4 | - | Na2CO3 | Benzene/H2O | 80 | 24 | 77 |

Table 2: Optimization of Suzuki Coupling Conditions [4][5]

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic Acid | Pd/Fe3O4/Charcoal | K2CO3 | Ethanol/H2O | 80 | 1 | 98 |

| 2 | 4-Bromoanisole | Phenylboronic Acid | Pd@[Ni(H2BDP-SO3)2] | K2CO3 | Methanol | 60 | 4 | 99 |

| 3 | 4-Bromotoluene | Phenylboronic Acid | Pd@[Ni(H2BDP-SO3)2] | K2CO3 | Methanol | 60 | 4 | 97 |

Visualizing the Suzuki Coupling Workflow

The following diagrams illustrate the key stages and relationships in a typical Suzuki coupling experiment.

Caption: Experimental workflow for a Suzuki coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-Isopropoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is catalyzed by a palladium complex and is widely employed in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecular architectures. 4-Isopropoxyphenylboronic acid is a versatile building block in these reactions, valued for its ability to introduce the 4-isopropoxyphenyl moiety, a common feature in many biologically active compounds. Its isopropoxy group can enhance solubility and modulate the electronic properties of the target molecule.

These application notes provide a comprehensive overview of the palladium-catalyzed cross-coupling reactions utilizing this compound, including detailed experimental protocols, quantitative data, and relevant biological context.

Data Presentation: Reaction Yields

The efficiency of the Suzuki-Miyaura coupling with this compound is influenced by various factors including the nature of the coupling partner, catalyst, ligand, base, and solvent system. Below is a summary of typical yields obtained under optimized conditions.

| Entry | Aryl Halide/Triflate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 16 | 88 |

| 3 | 4-Chlorotoluene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | 75 |

| 4 | 1-Iodonaphthalene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 85 | 10 | 92 |

| 5 | 4-Chloroacetophenone | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 18 | 85 |

| 6 | 2-Bromothiophene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Ethanol/H₂O | 80 | 12 | 89 |

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 5 mL of a 4:1 mixture of organic solvent to water). The mixture is then degassed by bubbling the inert gas through the solution for another 10-15 minutes.

-

Catalyst and Ligand Addition: Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%) to the reaction mixture under a positive flow of inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Mandatory Visualizations

Experimental Workflow

Application in Drug Discovery: Rho-Kinase (ROCK) Signaling Pathway

Molecules synthesized using this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors. One such target is Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the actin cytoskeleton. Dysregulation of the ROCK signaling pathway is implicated in various diseases, including cancer, hypertension, and glaucoma. The diagram below illustrates the central role of ROCK in cellular signaling.

Application Notes and Protocols: The Use of 4-Isopropoxyphenylboronic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropoxyphenylboronic acid is a versatile and valuable reagent in modern organic synthesis, prized for its role as a building block in the construction of complex organic molecules. Its isopropoxy group offers unique solubility and electronic properties, making it an important component in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in Suzuki-Miyaura cross-coupling reactions for the synthesis of biologically active compounds, particularly COX-2 inhibitors.

Core Applications

This compound is a key intermediate in a variety of synthetic transformations. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is fundamental to the synthesis of biaryl and substituted aromatic compounds, which are common motifs in many pharmaceutical agents.

Beyond the Suzuki-Miyaura coupling, this compound can participate in other transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds and as a component in the design of sensors and drug delivery systems due to the ability of the boronic acid moiety to interact with diols.

Application in the Synthesis of COX-2 Inhibitors

A significant application of this compound is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. Many COX-2 inhibitors feature a biaryl scaffold, which can be efficiently constructed using the Suzuki-Miyaura reaction. The 4-isopropoxyphenyl group can serve as a key pharmacophoric element, contributing to the molecule's binding affinity and selectivity for the COX-2 enzyme.

Signaling Pathway of COX-2 Inhibition

COX-2 is a key enzyme in the arachidonic acid pathway, which is responsible for the production of prostaglandins (B1171923), key mediators of inflammation and pain.[1][2][3][4][5] Selective COX-2 inhibitors block the conversion of arachidonic acid to prostaglandin (B15479496) H2, thereby reducing the production of pro-inflammatory prostaglandins without significantly affecting the constitutive COX-1 enzyme, which is involved in gastric protection and platelet function.

References

- 1. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki Reaction with 4-Isopropoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful method, which couples an organohalide with an organoboron compound using a palladium catalyst and a base, is widely used in the pharmaceutical and materials science industries for the synthesis of biaryls and other conjugated systems. 4-Isopropoxyphenylboronic acid is a valuable building block in this reaction, allowing for the introduction of the 4-isopropoxyphenyl moiety, a common structural motif in biologically active molecules and functional materials.

This document provides a detailed experimental procedure for the Suzuki reaction using this compound with various aryl halides. It includes a general protocol, a summary of reaction parameters in a tabular format for easy comparison, and diagrams illustrating the reaction mechanism and experimental workflow.

Reaction Scheme

The general scheme for the Suzuki reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron species in the presence of a base to form a new carbon-carbon bond.

General Reaction:

Where Ar-X is the aryl halide and (HO)2B-Ar' is the arylboronic acid.

Experimental Protocols

This section outlines a detailed methodology for a representative Suzuki coupling reaction between this compound and an aryl bromide.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromotoluene, 1-bromo-4-nitrobenzene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate (B1210297) [Pd(OAc)₂])

-

Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], Potassium phosphate (B84403) [K₃PO₄])

-

Solvent (e.g., 1,4-Dioxane, Toluene, Dimethylformamide [DMF], Ethanol/Water mixture)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and equipment for extraction and purification

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the flask and create an inert atmosphere by evacuating and backfilling with argon or nitrogen. Repeat this process three times.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent. If a mixed solvent system like dioxane/water is used, ensure the water is degassed.[1] Bubble the inert gas through the solvent for 10-15 minutes to ensure it is deoxygenated.[2] Finally, add the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[2]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two to three times with ethyl acetate.[2]

-

Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation

The following table summarizes typical reaction conditions for Suzuki coupling reactions with various arylboronic acids, providing a comparative overview for optimizing the reaction with this compound.

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / TDTAT | K₂CO₃ (2.0) | Water | 100 | 1 | 95 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | GO@NHC-Pd | K₂CO₃ (2.0) | DMF/H₂O (3:1) | 80 | 0.5 | 98 |

| 4-Iodoanisole | o-Tolylboronic acid | Pd(OAc)₂ (0.02) | K₂CO₃ (2.5) | Acetone/Water (1:1) | Reflux | 0.5 | 90 |

| 4-Bromoanisole | Phenylboronic acid | pEVPBr-Pd (0.2) | Na₂CO₃ | Water | 90 | 9 | 68 |

| 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ (1.0) | Amberlite IRA-400(OH) | Water/Ethanol | 60 | 1-2 | - |

| Aryl Bromides | Phenylboronic acid | Pd/Fe₃O₄/Charcoal | K₂CO₃ | Ethanol/Water (1:1) | 80 | 1 | 90-99 |

| 4-Bromotoluene | Phenylboronic acid | Pd/RHA | K₂CO₃ | Ethanol | 100 | 24 | - |

Mandatory Visualization

Suzuki Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of biaryl compounds via the Suzuki reaction.

Caption: Experimental workflow for Suzuki cross-coupling reaction.

References

4-Isopropoxyphenylboronic Acid: A Versatile Building Block for Biaryl Synthesis in Research and Drug Discovery

Introduction

4-Isopropoxyphenylboronic acid has emerged as a crucial building block in modern organic synthesis, particularly in the construction of biaryl motifs. These structural units are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. The isopropoxy group offers a unique combination of steric and electronic properties, enhancing the utility of this reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This application note provides detailed protocols and quantitative data for the synthesis of biaryl compounds using this compound, aimed at researchers, scientists, and professionals in drug development.

Application in Biaryl Synthesis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron compound (such as this compound) and an organic halide or triflate, catalyzed by a palladium complex.[1][2][3] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[1]

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide (Ar-X) to yield the corresponding 4-isopropoxybiaryl derivative.

Quantitative Data Presentation

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. This data is compiled from scientific literature and provides a comparative overview of the reagent's reactivity.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Na₂CO₃ | Dioxane/H₂O | 100 | 6 | 95 |

| 3 | 4-Bromotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 88 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 78 |

| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O | 85 | 18 | 90 |

Table 2: Suzuki-Miyaura Coupling of this compound with Various Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-Amyl alcohol | 110 | 24 | 75 |

| 2 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |

| 3 | 2-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | CsF | 1,4-Dioxane | 120 | 36 | 65 |

Experimental Protocols

The following are detailed methodologies for representative Suzuki-Miyaura coupling reactions using this compound.

Protocol 1: Synthesis of 4-Isopropoxy-4'-methoxybiphenyl from 4-Bromoanisole

Materials:

-

This compound (1.2 mmol, 216 mg)

-

4-Bromoanisole (1.0 mmol, 187 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

Toluene (5 mL)

-

Ethanol (2 mL)

-

Deionized water (2 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.

-

Add the solvent mixture of toluene, ethanol, and water.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 20 mL of water and extract the product with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (hexane/ethyl acetate gradient) to afford the desired biaryl.

Protocol 2: Synthesis of 4-Isopropoxy-4'-nitrobiphenyl from 1-Bromo-4-nitrobenzene

Materials:

-

This compound (1.1 mmol, 198 mg)

-

1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 mmol, 15 mg)

-

Sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg)

-

1,4-Dioxane (8 mL)

-

Deionized water (2 mL)

Procedure:

-

In a Schlenk tube, combine this compound, 1-bromo-4-nitrobenzene, Pd(dppf)Cl₂, and Na₂CO₃.

-

Add the dioxane and water.

-

Subject the mixture to three cycles of vacuum and backfilling with argon.

-

Heat the reaction mixture to 100 °C and stir for 6 hours.

-

After cooling to room temperature, dilute the mixture with 25 mL of ethyl acetate and 25 mL of water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent in vacuo and purify the residue by flash chromatography to yield the product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 4-Isopropoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. This document provides detailed application notes and protocols for the microwave-assisted Suzuki coupling of 4-isopropoxyphenylboronic acid with various aryl and heteroaryl halides.

The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions with fewer byproducts.[1] This methodology is highly amenable to the rapid generation of compound libraries, which is crucial in drug discovery and development.[1] this compound is a valuable building block, and its efficient coupling under microwave conditions offers a streamlined approach to novel chemical entities.

General Reaction Scheme

The general reaction for the microwave-assisted Suzuki coupling of this compound with an aryl or heteroaryl halide (Ar-X) is depicted below:

Figure 1: General scheme for the Suzuki coupling of this compound.

Data Presentation: Representative Suzuki Couplings

The following table summarizes representative conditions and outcomes for the microwave-assisted Suzuki coupling of this compound with a variety of aryl and heteroaryl halides. The conditions presented are based on established protocols and are intended to serve as a starting point for optimization.[1][2][3]

| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Base | Solvent | Time (min) | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ (2 equiv) | 1,4-Dioxane (B91453)/H₂O (4:1) | 15 | 120 | >95 |

| 2 | 2-Chloropyrimidine | PEPPSI-iPr (1 mol%) | K₂CO₃ (3 equiv) | Solvent-free | 10 | 110 | ~90[2] |

| 3 | 1-Bromo-4-nitrobenzene | Pd EnCat™ 40 (5 mol%) | Bu₄NOAc (2 equiv) | Ethanol | 10 | 120 | >90[1] |

| 4 | 4-Bromobenzaldehyde | Pyridine-Pyrazole/Pd(II) (0.1 mol%) | KOH (2 equiv) | EtOH/H₂O (1:1) | 5 | 100-160 | ~90[4][5] |